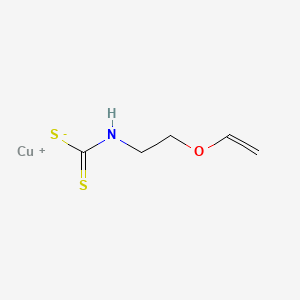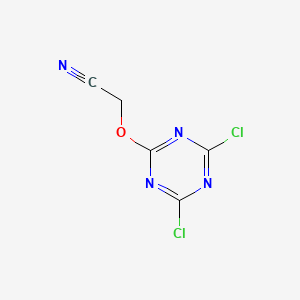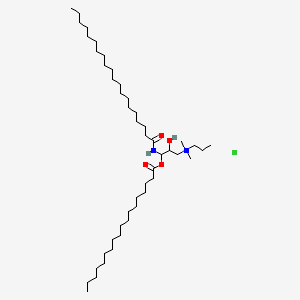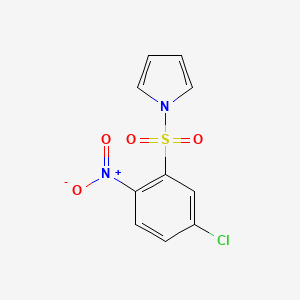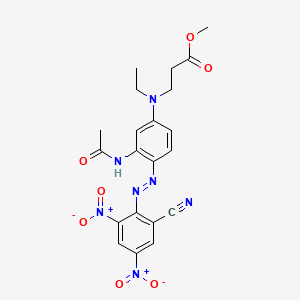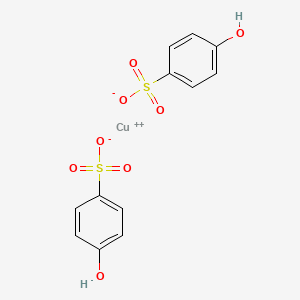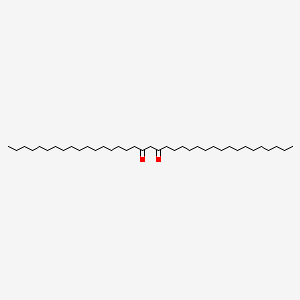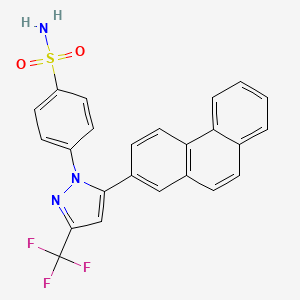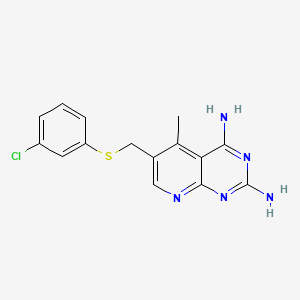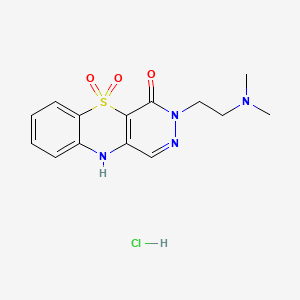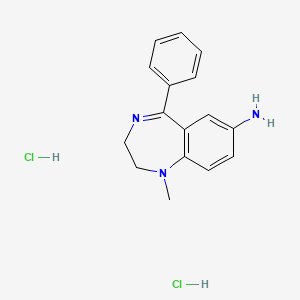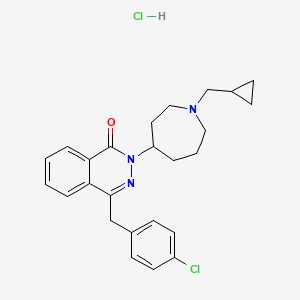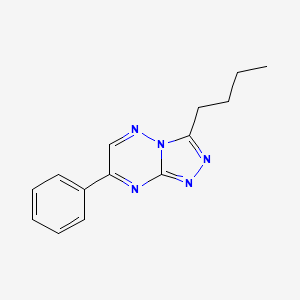
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is an organic compound with the molecular formula C19H22N4O5. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. This compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components and exert various effects. The pathways involved include the activation of specific enzymes and the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol
- 2-(Ethyl(4-((2-methoxyphenyl)azo)phenyl)amino)ethyl acetate
- 2-(Ethyl(4-((2-nitrophenyl)azo)phenyl)amino)ethyl acetate
Uniqueness
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which influence its chemical reactivity and color properties. This combination of functional groups makes it particularly useful in applications requiring specific dye characteristics and reactivity profiles.
Properties
CAS No. |
83049-04-1 |
|---|---|
Molecular Formula |
C19H22N4O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O5/c1-4-22(11-12-28-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)27-3/h5-10,13H,4,11-12H2,1-3H3 |
InChI Key |
JQLUGSHCBLKZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


